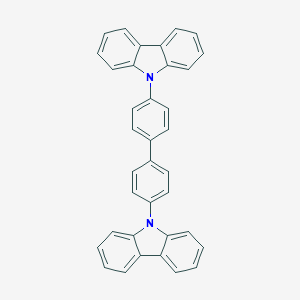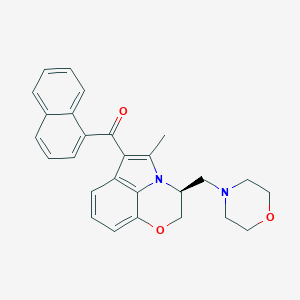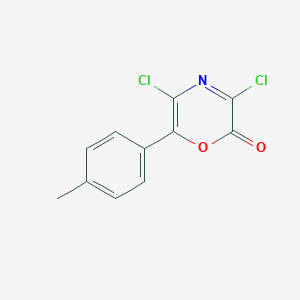
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one, also known as DMO, is a heterocyclic organic compound that belongs to the oxazinone family. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol. DMO has gained attention in scientific research due to its potential applications in medicinal chemistry, agrochemicals, and material science.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also interacts with DNA and RNA, leading to the disruption of cellular processes like DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also exhibits antibacterial activity by disrupting the bacterial cell membrane. It has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has a broad range of biological activities and can be used to study various cellular processes. However, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also has some limitations. It is not water-soluble, which limits its use in aqueous environments. It also has a short half-life, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one. One area of interest is the development of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one analogs with improved pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has potential applications in the development of novel materials like polymers and coatings. Further research in these areas could lead to the development of new drugs and materials with improved properties.
Conclusion
In conclusion, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one is a heterocyclic organic compound that has potential applications in medicinal chemistry, agrochemicals, and material science. Its synthesis method involves the reaction of 4-methylphenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base catalyst. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one exhibits a broad range of biological activities and has been extensively studied for its potential as a drug candidate. Further research in this area could lead to the development of new drugs and materials with improved properties.
Métodos De Síntesis
The synthesis of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one involves the reaction of 4-methylphenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazinone ring. The yield of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one can be improved by optimizing reaction conditions like temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities like anti-inflammatory, antimicrobial, antitumor, and antiviral properties. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also shows promising results in the treatment of viral infections like HIV and herpes simplex virus.
Propiedades
Número CAS |
131882-03-6 |
|---|---|
Nombre del producto |
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one |
Fórmula molecular |
C11H7Cl2NO2 |
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13)11(15)16-8/h2-5H,1H3 |
Clave InChI |
OKJHXSNPVYARTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methylphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



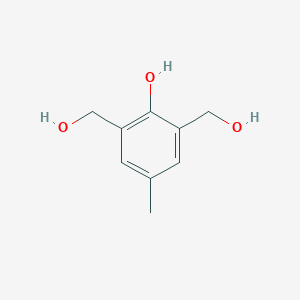
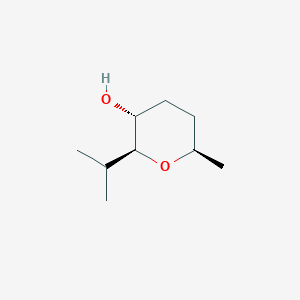
![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
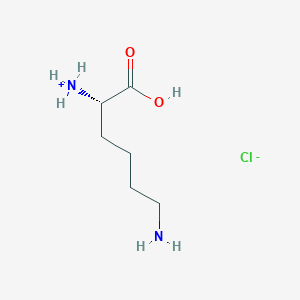
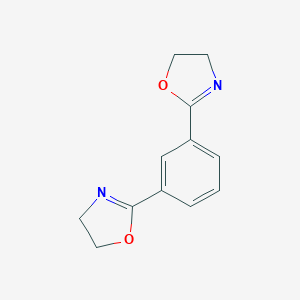
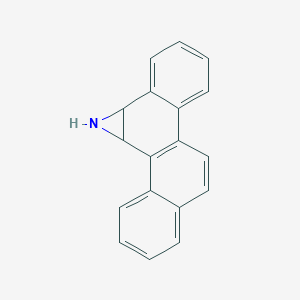
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
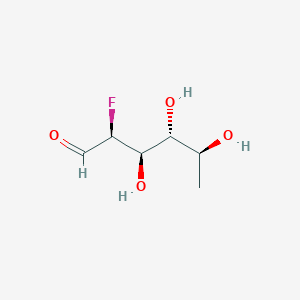
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
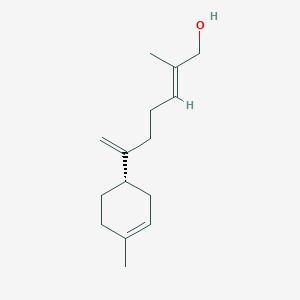
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
